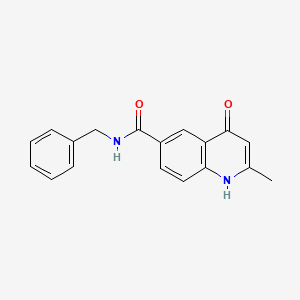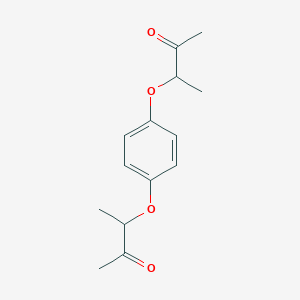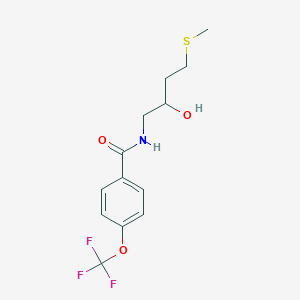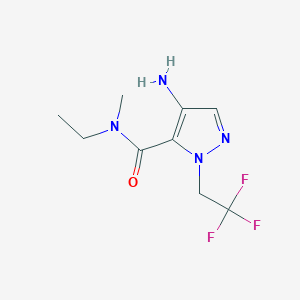![molecular formula C20H17ClN4O3S2 B2963812 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide CAS No. 921880-43-5](/img/structure/B2963812.png)
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely belongs to the class of compounds known as sulfonamides . Sulfonamides are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized and characterized using techniques such as FTIR and NMR .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as single-crystal X-ray diffraction . The frontier molecular orbitals HOMO and LUMO are often computed to understand the chemical reactivity and kinetic stability of the molecular compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with target enzymes, evaluated through docking studies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .科学的研究の応用
Antimicrobial and Antiproliferative Agents
Sulfonamides have been recognized for their effectiveness as antimicrobial and antiproliferative agents. A study by (Shimaa M. Abd El-Gilil, 2019) detailed the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing their cytotoxic activity against various human cell lines, including lung and liver carcinomas. These derivatives exhibited significant biological activity, suggesting the potential utility of similar sulfonamide compounds in cancer research and treatment.
Antiviral Activity
The antiviral properties of sulfonamide derivatives were also documented. (Zhuo Chen et al., 2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their activity against the tobacco mosaic virus, highlighting the antiviral potential of sulfonamide-based compounds.
Antibacterial Evaluation
Further research into sulfonamide derivatives for antibacterial applications was conducted by (M. E. Azab et al., 2013), focusing on novel heterocyclic compounds containing a sulfonamido moiety. These compounds showed high antibacterial activity, underscoring the potential of sulfonamide derivatives in developing new antibacterial agents.
Electrophysiological Activity and Antiulcer Agents
Moreover, sulfonamide derivatives have been investigated for their electrophysiological activity and potential as antiulcer agents, showcasing the versatility of this chemical class in various therapeutic areas. Research by (T. K. Morgan et al., 1990) and (J. Starrett et al., 1989) further exemplifies the potential application of sulfonamide derivatives in developing new therapeutic agents targeting specific physiological pathways.
将来の方向性
特性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-13-23-18-7-6-16(12-19(18)29-13)30(27,28)22-10-11-25-20(26)9-8-17(24-25)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXGLKPZUIYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)



![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)
![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)
![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963750.png)

